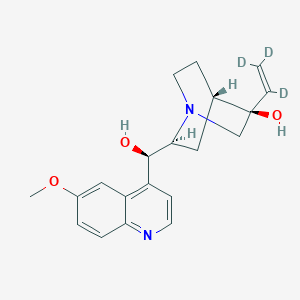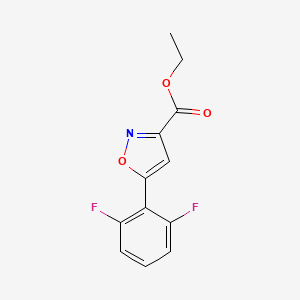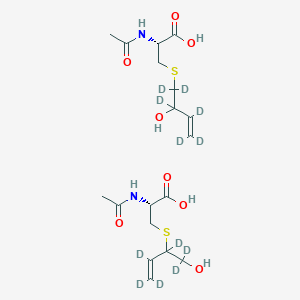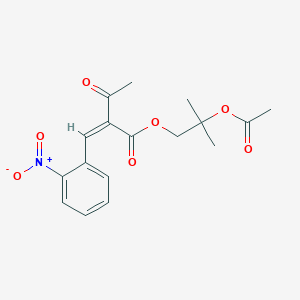
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester is an organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a nitrobenzylidene group, an oxobutanoic acid moiety, and an ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester typically involves multiple steps:
Formation of the Nitrobenzylidene Intermediate: This step may involve the condensation of 2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions.
Formation of the Oxobutanoic Acid Moiety: This can be achieved through a series of reactions, including oxidation and esterification.
Esterification: The final step involves the esterification of the oxobutanoic acid with 2-acetoxy-2-methylpropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Reduction of Nitro Group: Formation of 2-(2-Aminobenzylidene)-3-oxobutanoic acid derivatives.
Reduction of Carbonyl Group: Formation of alcohol derivatives.
Substitution of Ester Group: Formation of various substituted esters.
Scientific Research Applications
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester may have several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrobenzylidene)-3-oxobutanoic acid derivatives: Compounds with similar structures but different ester groups.
Benzylidene derivatives: Compounds with variations in the benzylidene moiety.
Oxobutanoic acid esters: Compounds with different ester groups attached to the oxobutanoic acid moiety.
Uniqueness
The uniqueness of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H19NO7 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(2-acetyloxy-2-methylpropyl) (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9- |
InChI Key |
FFIBYMHZCNFTRU-ZROIWOOFSA-N |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


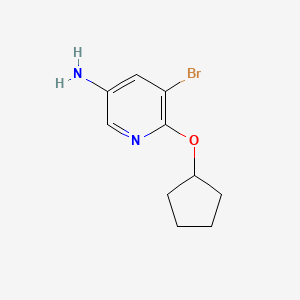

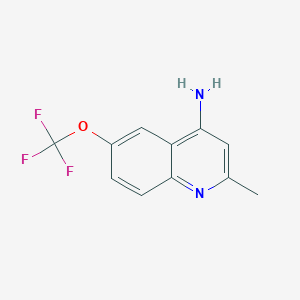


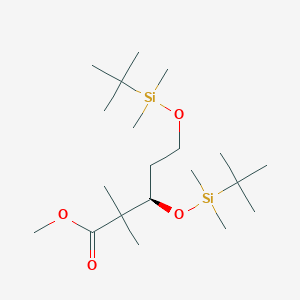

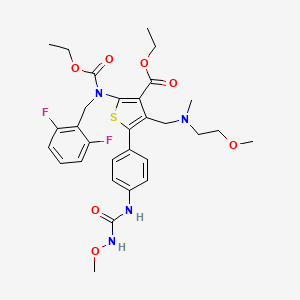
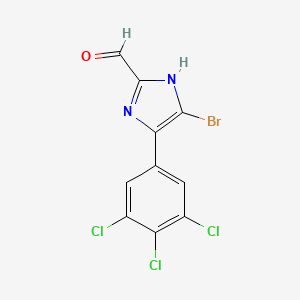

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
